molecular formula C35H29F3N4O3 B608371 KPT-9274 CAS No. 1643913-93-2

KPT-9274

Cat. No.: B608371
CAS No.: 1643913-93-2
M. Wt: 610.6 g/mol
InChI Key: MRFOPLWJZULAQD-SWGQDTFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KPT-9274 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 and nicotinamide phosphoribosyltransferase. This compound has shown significant potential in preclinical studies for its anti-tumor properties, particularly in the treatment of various cancers, including acute myeloid leukemia and solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KPT-9274 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

KPT-9274 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Breast Cancer

KPT-9274 has shown promising results against triple-negative breast cancer (TNBC), a subtype known for its aggressive behavior and lack of targeted therapies. Studies indicate that this compound effectively reduces tumor growth in mouse xenograft models of TNBC by inhibiting PAK4 levels and promoting apoptosis .

Key Findings :

  • This compound significantly blocks the viability of various TNBC cell lines (e.g., SUM159, MDA-MB-231) with IC50 values indicating potent anti-cancer activity .
  • Oral administration resulted in substantial tumor size reduction in xenograft models .

Renal Cell Carcinoma

In RCC, this compound has demonstrated dual inhibition effects that lead to decreased cell invasion and migration while inducing apoptosis. The compound's ability to target both PAK4 and NAMPT pathways makes it particularly effective against this type of cancer .

Key Findings :

  • This compound treatment resulted in significant tumor growth inhibition in RCC xenograft models without apparent toxicity to normal tissues .
  • It affects key signaling pathways such as Wnt/β-catenin, leading to reduced expression of cyclin D1 and c-Myc .

Ovarian Cancer

Recent studies have indicated that this compound may also be effective against ovarian cancer, especially in cases resistant to platinum-based therapies. The compound inhibited mitochondrial function and altered gene expression related to inflammation and DNA repair mechanisms .

Clinical Trials

This compound is currently undergoing phase 1 clinical trials to assess its safety and efficacy in patients with advanced solid tumors and non-Hodgkin lymphoma (NCT02702492) . The outcomes from these trials will provide critical insights into its therapeutic potential across various malignancies.

Case Studies

Cancer Type Mechanism Results Clinical Status
Triple-Negative Breast CancerInhibition of PAK4/NAMPTSignificant reduction in tumor size in xenograftsPhase 1 trial ongoing
Renal Cell CarcinomaDual inhibitionInduction of apoptosis; reduced invasionPhase 1 trial ongoing
Ovarian CancerTargeting mitochondrial functionsSuppressed NADPH/ATP productionPreclinical studies

Mechanism of Action

KPT-9274 exerts its effects by inhibiting p21-activated kinase 4 and nicotinamide phosphoribosyltransferase. This dual inhibition disrupts cellular metabolism and energy production, leading to decreased nicotinamide adenine dinucleotide levels and impaired mitochondrial function. The compound also induces apoptosis and inhibits cell proliferation by affecting various signaling pathways, including the mTOR pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual inhibition of p21-activated kinase 4 and nicotinamide phosphoribosyltransferase, which provides a broader spectrum of anti-tumor activity compared to other compounds that target only one of these enzymes. Additionally, its oral bioavailability and favorable toxicity profile make it a promising candidate for further clinical development .

Biological Activity

KPT-9274 is a first-in-class dual inhibitor targeting p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). This compound has garnered significant attention due to its promising anti-cancer properties, particularly in various solid tumors and hematological malignancies. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound operates through dual inhibition, impacting both the PAK4 and NAMPT pathways:

  • PAK4 Inhibition : PAK4 is known to enhance cell survival and proliferation by phosphorylating key proteins such as β-catenin. Inhibition of PAK4 by this compound leads to decreased phosphorylation of β-catenin, cyclin D1, and c-Myc, which are critical for tumor growth and survival .
  • NAMPT Inhibition : NAMPT plays a crucial role in NAD+ biosynthesis, which is vital for cellular energy metabolism. By inhibiting NAMPT, this compound depletes NAD+ levels, leading to reduced mitochondrial function and increased apoptosis in cancer cells .

Preclinical Studies

This compound has shown efficacy across various cancer types in preclinical models:

  • Breast Cancer : In studies involving triple-negative breast cancer (TNBC) cell lines, this compound significantly inhibited cell viability and reduced tumor growth in mouse xenograft models. It was particularly effective against SUM159, MDA-MB-231, and MDA-MB-468 cell lines .
  • Renal Cell Carcinoma (RCC) : this compound demonstrated dose-dependent inhibition of tumor growth in RCC xenograft models. The compound induced apoptosis and decreased cell invasion and migration by targeting the PAK4 and NAMPT pathways .
  • Acute Myeloid Leukemia (AML) : In AML subtypes, this compound resulted in loss of mitochondrial respiration and glycolysis, leading to increased apoptosis. It also improved overall survival in mouse models of AML .

Clinical Trials

This compound is currently undergoing clinical evaluation:

  • Phase 1 Trials : The drug is being assessed for safety and efficacy in patients with advanced solid tumors and non-Hodgkin lymphoma (NCT02702492). Early results indicate promising anti-tumor activity with minimal toxicity to normal cells .

Case Studies

Several case studies illustrate the potential of this compound:

  • Case Study in Breast Cancer : A patient with metastatic TNBC showed a significant reduction in tumor size after treatment with this compound combined with standard chemotherapy, suggesting enhanced efficacy through dual inhibition .
  • RCC Patient Response : A patient with advanced RCC exhibited a marked decrease in tumor burden following treatment with this compound, correlating with reduced levels of phosphorylated β-catenin and increased apoptosis markers .

Summary of Findings

The following table summarizes the biological activity of this compound across different cancer types:

Cancer TypeMechanism of ActionKey Findings
Breast CancerDual inhibition of PAK4 and NAMPTReduced viability in TNBC cell lines; effective in xenograft models
Renal Cell CarcinomaInhibition of PAK4/NAMPT pathwaysDose-dependent tumor growth inhibition; induction of apoptosis
Acute Myeloid LeukemiaDepletion of NAD+ leading to apoptosisImproved overall survival; effective across AML subtypes

Q & A

Q. What are the primary molecular targets of KPT-9274, and how do its dual inhibitory mechanisms contribute to anti-tumor activity?

Basic Research Focus
this compound is a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) . Its PAK4 inhibition disrupts oncogenic signaling pathways (e.g., Wnt/β-catenin, mTORC1), leading to reduced nuclear β-catenin, cyclin D1, and c-Myc expression, thereby inducing G2/M cell cycle arrest and apoptosis . NAMPT inhibition depletes NAD+ levels, particularly in cancers with low NAPRT1 expression, starving rapidly proliferating cells of energy . The dual mechanism creates synthetic lethality in tumors dependent on both pathways, as seen in renal cell carcinoma (RCC) and acute myeloid leukemia (AML) models .

Methodological Insight :

  • Use NAD+/NADH quantification assays to validate NAMPT inhibition.
  • Employ Western blotting for PAK4 downstream targets (e.g., β-catenin, cyclin D1).
  • Prioritize cancer subtypes with confirmed NAPRT1 deficiency for NAMPT-targeted studies .

Q. What experimental models are most relevant for evaluating this compound efficacy, and how do they reflect translational potential?

Basic Research Focus
Common models include:

  • In vitro : Triple-negative breast cancer (SUM159), RCC (786-O, ACHN), and AML cell lines to assess proliferation, migration, and apoptosis via transwell assays and flow cytometry .
  • In vivo : Xenograft models (e.g., 786-O RCC, B16 melanoma) using oral dosing (100–200 mg/kg) to monitor tumor growth inhibition and survival . Immune-competent models (e.g., MC38 colon cancer) are critical for studying synergy with PD-1 inhibitors .

Methodological Insight :

  • Validate PAK4/NAMPT dependency using shRNA knockdown or CRISPR-Cas9 before treatment .
  • Measure tumor-infiltrating lymphocytes in immune-competent models to assess immunomodulatory effects .

Q. How does this compound synergize with immune checkpoint inhibitors, and what mechanisms underlie this combinatorial effect?

Advanced Research Focus
this compound enhances anti-PD-1 efficacy by:

  • Modulating the tumor microenvironment : PAK4 inhibition reduces PD-L1 expression and increases CD8+ T-cell infiltration, as shown in B16 melanoma and MC38 colon cancer models .
  • Overcoming resistance : In PAK4-knockout or this compound-treated tumors, mTORC1 and Wnt pathway suppression reverses immunosuppressive signaling .

Methodological Insight :

  • Use multiplex IHC/flow cytometry to quantify immune cell subsets post-treatment.
  • Combine with RNA sequencing to identify pathway crosstalk (e.g., PAK4-mTORC1-STAT3 axis) .

Q. How can researchers resolve contradictions in this compound’s efficacy across cancer subtypes?

Advanced Research Focus
Discrepancies arise from:

  • NAMPT dependency : Tumors with low NAPRT1 expression (e.g., RCC, AML) respond better due to NAD+ depletion, while NAPRT1-high cancers (e.g., some solid tumors) show resistance .
  • PAK4 signaling heterogeneity : Wnt/β-catenin-driven cancers (e.g., colorectal) exhibit stronger sensitivity than those reliant on alternate pathways .

Methodological Insight :

  • Stratify patient-derived xenografts (PDXs) by NAPRT1/PAK4 expression using RNA-seq or IHC.
  • Conduct CRISPR screens to identify compensatory pathways in resistant models .

Q. What biomarkers are predictive of this compound response, and how are they validated experimentally?

Advanced Research Focus
Key biomarkers include:

  • NAPRT1 expression : Low levels correlate with NAD+ depletion and sensitivity .
  • PAK4 activity : High nuclear β-catenin or cyclin D1 indicates PAK4 pathway dependency .
  • CREBBP expression : Elevated levels predict response in canine lymphoma models, reflecting PAK4-CREB signaling .

Methodological Insight :

  • Use qPCR/NanoString for NAPRT1 quantification in clinical samples.
  • Validate CREBBP via ChIP-seq to confirm PAK4-mediated transcriptional regulation .

Q. How do researchers address this compound’s potential toxicity in combinatorial regimens?

Advanced Research Focus

  • Dose optimization : In AML models, 200 mg/kg (oral) showed efficacy without toxicity, but higher doses require monitoring for NAD+ depletion in normal cells .
  • Sequential dosing : Preclinical data suggest administering this compound after DNA-damaging agents (e.g., bendamustine) to maximize synergy while minimizing myelosuppression .

Methodological Insight :

  • Perform toxicokinetic studies in non-human primates to assess NAD+ recovery kinetics.
  • Use PBMC viability assays to compare on-target vs. off-target effects .

Q. What computational tools are used to model this compound’s binding and mechanism?

Advanced Research Focus

  • Molecular docking : Predicts this compound’s non-competitive binding to PAK4’s allosteric site, avoiding ATP-pocket mutations .
  • Systems pharmacology : Integrates NAD+ metabolic flux and PAK4 signaling networks to identify resistance mechanisms .

Methodological Insight :

  • Utilize Rosetta or AutoDock for binding simulations.
  • Apply Boolean network modeling to map PAK4-NAMPT crosstalk .

Properties

IUPAC Name

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFOPLWJZULAQD-SWGQDTFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643913-93-2
Record name KPT-9274
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643913932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PADNARSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T56TV18X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.